[1-(Aminomethyl)cyclobutyl](cyclobutyl)methanol
CAS No.:
Cat. No.: VC17677012
Molecular Formula: C10H19NO
Molecular Weight: 169.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H19NO |
|---|---|
| Molecular Weight | 169.26 g/mol |
| IUPAC Name | [1-(aminomethyl)cyclobutyl]-cyclobutylmethanol |
| Standard InChI | InChI=1S/C10H19NO/c11-7-10(5-2-6-10)9(12)8-3-1-4-8/h8-9,12H,1-7,11H2 |
| Standard InChI Key | QPBJHAACMVBNDF-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C1)C(C2(CCC2)CN)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a cyclobutane ring with two substituents: an aminomethyl group (-CHNH) and a hydroxymethyl group (-CHOH). The spatial arrangement of these groups influences its reactivity and intermolecular interactions. The cyclobutane ring imposes significant steric strain, which can enhance reactivity in certain chemical transformations.
Physical Properties
Key physical properties derived from experimental data include:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 83–85 °C | |
| Density | 1.021 ± 0.06 g/cm³ | |
| pKa | 15.05 ± 0.10 | |
| Molecular Weight | 127.18 g/mol |
The relatively low boiling point and moderate density align with trends observed in small, polar cycloalkane derivatives. The pKa value of 15.05 suggests weak basicity, typical for primary amines in strained environments .
Synthesis and Manufacturing
Oxidative Pathways
A patent detailing the synthesis of a structurally related compound, 4,5-dimethoxy-1-(methylaminomethyl)-benzocyclobutane, provides insights into potential methodologies for synthesizing 1-(Aminomethyl)cyclobutylmethanol . The general approach involves:
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Oxidation of Alcohol Precursors: Starting with a cyclobutane methanol derivative, oxidation using chromium trioxide () in a mixed acetone-water solvent yields the corresponding aldehyde .
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Schiff Base Formation: Reaction of the aldehyde with methylamine generates an imine intermediate.
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Reductive Amination: Sodium triacetoxyborohydride () reduces the imine to the final amine product .
For 1-(Aminomethyl)cyclobutylmethanol, a hypothetical synthesis could follow analogous steps:
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Oxidation of a cyclobutylmethanol precursor to a cyclobutanecarbaldehyde.
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Condensation with ammonia or a protected amine to form a Schiff base.
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Reduction to yield the primary amine.
Challenges in Synthesis
The steric strain of the cyclobutane ring complicates traditional synthetic routes. For example, oxidation reactions may require careful temperature control (0–10 °C) to prevent ring-opening side reactions . Additionally, the basicity of the amine group necessitates protective strategies during acidic or oxidative steps.
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